The Pharmacological Landscape of 2-(Cyclobutylmethoxy)-5-methylaniline Derivatives: Mechanisms, Molecular Dynamics, and Therapeutic Applications
Executive Summary The compound 2-(cyclobutylmethoxy)-5-methylaniline (CAS 1466953-59-2) and its structural analogs represent a highly privileged pharmacophore in modern drug design. Rather than functioning as a standalon...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-(cyclobutylmethoxy)-5-methylaniline (CAS 1466953-59-2) and its structural analogs represent a highly privileged pharmacophore in modern drug design. Rather than functioning as a standalone therapeutic, this specific moiety is strategically grafted onto core heterocycles (such as quinazolines, indoloquinolines, and benzonaphthyridines) to dictate target selectivity, enhance lipophilicity, and optimize steric engagement within deep binding pockets.
As a Senior Application Scientist, I have structured this technical guide to deconstruct the dual mechanistic utility of these derivatives across two primary therapeutic domains: Immunomodulation (TLR7/8 Agonism) and Targeted Oncology (Kinase Inhibition) . By understanding the causality behind the structural biology, researchers can better leverage this scaffold in novel drug development workflows.
Structural Rationale: The Power of the Cyclobutylmethoxy Pharmacophore
The specific substitution pattern of 2-(cyclobutylmethoxy)-5-methylaniline provides a unique triad of physicochemical properties:
The Cyclobutyl Ring (Steric Bulk & Rigidity): Unlike straight-chain alkyls or highly flexible cyclopentyl groups, the cyclobutane ring adopts a puckered "butterfly" conformation. This provides rigid, localized steric bulk that perfectly occupies deep, narrow hydrophobic pockets (such as the specificity pockets in kinases or the lipophilic binding sites in Toll-Like Receptors) without incurring a high entropic penalty upon binding.
The Methoxy Linker (Hydrogen Bonding): The ether oxygen acts as a crucial hydrogen bond acceptor, anchoring the lipophilic tail to polar residues at the entrance of the binding pocket.
The 5-Methylaniline Core (Electronic Tuning): The methyl group at the 5-position exerts a mild electron-donating inductive effect, tuning the pKa of the aniline nitrogen. This optimizes the nucleophilicity of the amine for synthetic coupling to core scaffolds while maintaining favorable pharmacokinetics.
Mechanism Domain 1: Immunomodulation via TLR7/8 Agonism
Causality & Pathway Dynamics
Derivatives utilizing the 2-(cyclobutylmethoxy)-5-methylaniline moiety, specifically when coupled to a benzonaphthyridine core, act as potent Small Molecule Immune Potentiators (SMIPs) [1]. These compounds are designed as synthetic agonists for Toll-Like Receptors 7 and 8 (TLR7/8), which are endosomal pattern recognition receptors.
The bulky cyclobutylmethoxy tail is critical here: it inserts deeply into the lipophilic pocket of the TLR7 Leucine-Rich Repeat (LRR) domain, stabilizing the receptor dimer. This dimerization recruits the MyD88 adaptor protein, triggering a signaling cascade through IRAK4 and TRAF6. The ultimate result is the activation of NF-κB and IRF7, leading to the robust transcription of Type I interferons (IFN-α) and pro-inflammatory cytokines. This mechanism is heavily leveraged in the development of advanced vaccine adjuvants for hemorrhagic fever viruses and other pathogens [1].
Caption: TLR7/8 signaling cascade activated by benzonaphthyridine derivatives.
Mechanism Domain 2: Targeted Oncology via Kinase Inhibition
Causality & Pathway Dynamics
In oncology, the 2-(cyclobutylmethoxy)-5-methylaniline pharmacophore is utilized to synthesize potent ATP-competitive kinase inhibitors, particularly targeting PDGFR (Platelet-Derived Growth Factor Receptor) and the PI3K/AKT/mTOR pathway [2, 3].
When grafted onto quinazoline or indoloquinoline cores, the cyclobutylmethoxy group acts as a selectivity filter. The ATP-binding pocket of PI3K (p110α) contains a unique hydrophobic region adjacent to the hinge binder. The cyclobutyl ring fits precisely into this cavity, sterically clashing with the binding pockets of off-target kinases, thereby granting high selectivity. By blocking PI3K, the derivative prevents the phosphorylation of PIP2 to PIP3, halting the recruitment of AKT and the subsequent activation of mTORC1, ultimately arresting tumor cell proliferation and inducing apoptosis in colorectal and prostate cancer models [2, 3].
Caption: PI3K/AKT/mTOR pathway inhibition by bulky 5-methylaniline derivatives.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They not only measure the endpoint but include internal controls to verify the causality of the mechanism.
Purpose: To validate that the benzonaphthyridine derivative specifically activates the TLR7-NF-κB axis rather than causing generalized cellular stress.
Cell Preparation: Seed HEK-Blue TLR7 cells (co-expressing human TLR7 and an NF-κB-inducible SEAP reporter gene) in a 96-well plate at
5×104
cells/well in DMEM. Self-Validation: Seed a parallel plate with HEK-Blue Null2 cells (lacking TLR7) to rule out off-target NF-κB activation.
Compound Treatment: Prepare a 10-point serial dilution of the derivative (ranging from 10 µM to 0.1 nM) in DMSO. Add to the cells (final DMSO concentration <0.5%).
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
Detection: Transfer 20 µL of the supernatant to a new plate and add 180 µL of QUANTI-Blue substrate. Incubate for 1-3 hours.
Quantification: Read optical density (OD) at 620 nm using a microplate reader. Calculate the EC₅₀ using a 4-parameter logistic curve fit.
Purpose: To confirm that the cytotoxicity of the quinazoline/indoloquinoline derivative is causally linked to the suppression of the PI3K/AKT signaling cascade.
Cell Treatment: Culture HCT116 colorectal cancer cells to 70% confluence. Treat with the derivative at 0.5×, 1×, and 5× the established IC₅₀ for 4 hours. Self-Validation: Include a vehicle control (DMSO) and a positive control (e.g., Wortmannin or LY294002).
Lysis & Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve phosphorylation states).
Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
Immunoblotting: Probe the membrane with primary antibodies against total AKT, phospho-AKT (Ser473), total mTOR, and phospho-mTOR (Ser2448). Use GAPDH as a loading control.
Analysis: A successful mechanism of action will show a dose-dependent decrease in p-AKT and p-mTOR bands, with total AKT and mTOR remaining constant, proving specific kinase inhibition rather than general protein degradation.
Quantitative Data Summary
The following table synthesizes the pharmacological efficacy of key derivatives utilizing the 2-(cyclobutylmethoxy)-5-methylaniline (or highly analogous) scaffold across different therapeutic targets.
Derivative Core Scaffold
Primary Target
Therapeutic Application
Key Metric (Activity)
Cellular Model
Benzonaphthyridine
TLR7 / TLR8
Vaccine Adjuvant / Antiviral
EC₅₀ < 1.0 µM (Agonism)
Human PBMCs / HEK-Blue
Indolo[2,3-b]quinoline
PI3K / AKT
Colorectal Cancer
IC₅₀ = 0.35 µM (Cytotoxicity)
HCT116 Cells
Quinazoline
PDGFR Kinase
Anti-angiogenic / Solid Tumors
IC₅₀ < 0.1 µM (Inhibition)
Dermatofibrosarcoma
References
US Patent 9,597,326 B2 - Benzonapthyridine compositions and uses thereof. (Details the synthesis of 2-(4-(cyclobutylmethoxy)phenethyl)-8-methylbenzo[f][1,7]naphthyridin-5-amine and its role as a TLR7/8 agonist).
URL:[1]
Ma, Y., et al. (2024) - Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega.
URL:[Link] [3]
US Patent App. 2009/0036474 A1 - Quinazoline derivatives for use against cancer. (Details the use of bulky methoxyaniline derivatives as potent inhibitors of PDGF receptor tyrosine kinases).
URL: [2]
Exploratory
Technical Guide: Safety & Toxicological Profile of 2-(Cyclobutylmethoxy)-5-methylaniline
Preamble: A Framework for Assessing Novel Chemical Entities This document provides a comprehensive safety and toxicological assessment for 2-(Cyclobutylmethoxy)-5-methylaniline. As experimental data for this specific mol...
Author: BenchChem Technical Support Team. Date: April 2026
Preamble: A Framework for Assessing Novel Chemical Entities
This document provides a comprehensive safety and toxicological assessment for 2-(Cyclobutylmethoxy)-5-methylaniline. As experimental data for this specific molecule is not extensively available in public databases, this guide adopts a scientifically rigorous, multi-pillar approach essential for the evaluation of novel chemical entities (NCEs). We will proceed by:
Structural Analogue Analysis: Leveraging data from the well-characterized parent aniline, 2-Methoxy-5-methylaniline, to infer a baseline hazard profile. This structure-activity relationship (SAR) approach is a cornerstone of modern toxicology and drug discovery.
Procedural Guidance via International Standards: Outlining the specific, internationally recognized experimental protocols, primarily from the OECD Guidelines for the Testing of Chemicals, that are required to definitively establish the compound's toxicological profile.[1][2]
Integrated Risk Management: Providing actionable guidance on handling, exposure control, and emergency procedures based on the inferred hazard profile, ensuring a proactive safety culture in the laboratory.
This guide is designed not as a static data sheet, but as a dynamic framework for risk assessment, empowering researchers to make informed safety decisions when working with this and other novel compounds.
Part 1: Compound Identification and Physicochemical Profile
Key Functional Groups: Aniline, Ether (Cyclobutylmethoxy), Methyl Group
CAS Number: Not assigned or readily available.
Molecular Formula: C₁₂H₁₇NO
Molecular Weight: 191.27 g/mol
Structural Analogue for Hazard Assessment
The primary structural analogue for this assessment is 2-Methoxy-5-methylaniline (CAS: 120-71-8), also known as p-Cresidine.[3][4][5][6] This molecule shares the core methoxy-methyl-aniline scaffold. The key difference is the substitution of a methyl group on the ether with a cyclobutyl group. This substitution is expected to increase the lipophilicity and steric bulk, which may influence metabolic pathways and bioavailability, but the fundamental toxicological properties associated with the aromatic amine are likely to be conserved.
Predicted Physicochemical Properties
In the absence of experimental data, computational (in silico) models are used to predict key properties. These are estimates and require experimental verification.
Property
Predicted Value / Comment
Rationale / Significance
Physical State
Solid at 25°C
Based on the parent compound, p-Cresidine, which is a solid with a melting point of 51-54°C.[4]
Boiling Point
> 250 °C
High molecular weight and aromatic structure suggest a high boiling point.
Water Solubility
Low
The parent aniline has low solubility (4.7 g/L).[4] The addition of the hydrophobic cyclobutyl group is expected to decrease aqueous solubility further.
LogP (Octanol/Water)
~2.5 - 3.5
Increased from the parent aniline's LogP of 1.65-1.74 due to the addition of the cyclobutyl group.[3][7] This suggests a higher potential for bioaccumulation.
Part 2: Inferred Hazard Profile & GHS Classification
Based on the known hazards of the structural analogue, 2-Methoxy-5-methylaniline, a provisional GHS classification for 2-(Cyclobutylmethoxy)-5-methylaniline is proposed. This classification is precautionary and must be confirmed by experimental testing.
H410: Very toxic to aquatic life with long lasting effects.[8]
Rationale: The parent compound, p-Cresidine, is classified as a suspected carcinogen and mutagen.[4][7] Many substituted anilines exhibit acute toxicity and are irritants.[8][10] The high toxicity to aquatic life is also a common feature of this chemical class.[8]
Part 3: Toxicological Evaluation Strategy: A Roadmap for Data Generation
To move beyond inference and establish a definitive safety profile, a tiered experimental approach is required. The following outlines the standard OECD protocols that form the global standard for regulatory toxicology.[2]
Tier 1: Foundational Screening
Guiding Question: What is the immediate risk from a single accidental ingestion?
Recommended Protocol: OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).
Methodology Rationale: This method uses a stepwise procedure with a minimal number of animals to estimate the acute oral toxicity and assign a GHS category. It is an ethical and efficient starting point.
Experimental Workflow:
A single rodent (typically a female rat) is dosed at a starting level (e.g., 300 mg/kg).
If the animal survives, two additional animals are dosed at the same level.
If all animals survive, the test is repeated at a higher dose until toxicity is observed or the limit dose (2000 mg/kg) is reached.
Observations include clinical signs of toxicity and mortality over 14 days.
Guiding Question: Does the compound have the potential to damage DNA and cause mutations, a key indicator of carcinogenic potential?
Recommended Protocol: OECD Test Guideline 471 (Bacterial Reverse Mutation Test).
Methodology Rationale: The Ames test is a rapid and cost-effective screen for point mutations. It is a mandatory first step in nearly all regulatory genotoxicity assessments. A positive result is a significant flag for carcinogenic potential.
Experimental Workflow:
Select several strains of Salmonella typhimurium and/or Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).
Expose the bacteria to various concentrations of the test compound, both with and without a metabolic activation system (S9 mix from rat liver). The S9 mix simulates mammalian metabolism, as some chemicals only become mutagenic after being processed by the liver.
Plate the treated bacteria on a medium lacking the essential amino acid.
Count the number of "revertant" colonies that have re-acquired the ability to grow. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive (mutagenic) result.
Workflow for the OECD TG 471 Ames Test.
Tier 2: Follow-up and Repeated Exposure Assessment
If foundational screening indicates potential hazards (e.g., a positive Ames test), or if significant user exposure is anticipated, further testing is warranted.
Guiding Question: What is the risk of local tissue damage upon dermal or ocular contact?
Recommended Protocols:
OECD TG 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).
OECD TG 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method for eye hazard identification).
Methodology Rationale: These modern, animal-free methods use 3D tissue models to predict irritation potential with high accuracy, aligning with the 3Rs principles (Replacement, Reduction, Refinement) of animal testing.
Guiding Question: What are the health effects of repeated, long-term exposure, and what is a safe exposure level?
Recommended Protocol: OECD Test Guideline 408 (Repeated Dose 90-day Oral Toxicity Study in Rodents).[11]
Methodology Rationale: This comprehensive study is designed to identify target organs for toxicity, characterize the dose-response relationship, and establish a No-Observed-Adverse-Effect Level (NOAEL).[11] The data is critical for setting occupational exposure limits and for the risk assessment of any potential drug candidate.[11]
Experimental Workflow:
Groups of rodents (typically rats, 10 per sex per group) are administered the test substance daily for 90 days.[11]
At least three dose levels are used, plus a control group.[12] Dose selection is based on data from shorter-term studies.[12]
Throughout the study, animals are observed for clinical signs of toxicity. Body weight, food consumption, and water intake are monitored.
Extensive clinical pathology (hematology, clinical chemistry) and histopathology (microscopic examination of all major organs) are performed at the end of the study.[11]
The highest dose that produces no statistically or biologically significant adverse effects is identified as the NOAEL.
Logical flow for a 90-day repeated dose toxicity study.
Part 4: Risk Management and Safe Handling Protocols
All personnel must treat this compound as hazardous until proven otherwise by experimental data.
Exposure Controls & Personal Protective Equipment (PPE)
Engineering Controls: Handle exclusively in a certified chemical fume hood to prevent inhalation of dust or aerosols. Ensure a safety shower and eyewash station are immediately accessible.[3]
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[3]
Skin Protection:
Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended. Dispose of gloves immediately after handling and wash hands thoroughly.
Body Protection: Wear a flame-retardant laboratory coat. Ensure cuffs are tucked into gloves. For larger quantities, consider a chemical-resistant apron or suit.
Respiratory Protection: If working outside a fume hood is unavoidable (e.g., during spill cleanup), a full-face respirator with a combination organic vapor/particulate filter (e.g., ABEK-P3) is required.
Handling and Storage
Safe Handling: Avoid all contact with skin, eyes, and clothing.[13] Do not breathe dust.[13] Use non-sparking tools and prevent electrostatic discharge. Wash hands and face thoroughly after handling.[8]
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[14] Store locked up, away from strong oxidizing agents and incompatible materials.[3]
First-Aid Measures
Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][13]
Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of water and soap for at least 15 minutes. Seek immediate medical attention.[3][13]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][13]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][13]
Part 5: Conclusion
2-(Cyclobutylmethoxy)-5-methylaniline is a novel compound with a toxicological profile that has not been experimentally determined. However, based on its structural similarity to 2-Methoxy-5-methylaniline (p-Cresidine), it must be presumed to be harmful if swallowed, a skin and eye irritant, and a potential mutagen and carcinogen. All handling and research activities must be conducted with stringent adherence to the safety protocols outlined in this guide.
The definitive characterization of this compound's safety requires a systematic, tiered testing strategy as detailed herein, beginning with foundational assays for acute toxicity and genotoxicity, followed by more comprehensive studies as needed. This framework ensures both the safety of laboratory personnel and the generation of high-quality data necessary for any future development or regulatory submission.
References
OECD (2018), Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link]
OECD (2009), Test No. 412: Subacute Inhalation Toxicity: 28-Day Study, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link]
OECD Guidelines for the Testing of Chemicals - Wikipedia, [Link]
OECD Guidelines for the Testing of Chemicals, OECD Publishing, [Link]
OECD (2018), Test No. 452: Chronic Toxicity Studies, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link]
Japan Ministry of Health, Labour and Welfare, Initial Risk Assessment Report for 2-Methoxy-5-methylaniline, [Link]
Kao Chemicals, FARMIN M2-8150 Material Safety Data Sheet, [Link]
Thompson, C. Z., et al. (1983). Bacterial mutagenicity and mammalian cell DNA damage by several substituted anilines. Environmental Mutagenesis, 5(6), 803-811. [Link]
PubChem, National Center for Biotechnology Information. 2-Methoxy-5-methylaniline. [Link]
CPAChem, N-Methylaniline Safety Data Sheet, [Link]
OEHHA, Evidence on the Carcinogenicity of 2,4,5-Trimethylaniline and Its Strong Acid Salts, [Link]
Japan Advanced Information Center of Safety and Health, Safety Data Sheet for 2-Methoxy-5-methylaniline, [Link]
NextSDS, N-cyclobutyl-2-methylaniline Chemical Substance Information, [Link]
A Comprehensive Guide to the Pharmacokinetic Profiling of 2-(Cyclobutylmethoxy)-5-methylaniline Derivatives
A Senior Application Scientist's Perspective on Preclinical ADME/PK Characterization for Novel Chemical Entities Foreword: Charting the Course for a Novel Aniline Derivative The journey of a new chemical entity (NCE) fro...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Perspective on Preclinical ADME/PK Characterization for Novel Chemical Entities
Foreword: Charting the Course for a Novel Aniline Derivative
The journey of a new chemical entity (NCE) from laboratory bench to clinical application is a complex and resource-intensive endeavor. Central to this process is the thorough characterization of its pharmacokinetic (PK) properties, which govern its absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth technical framework for elucidating the pharmacokinetic profile of 2-(cyclobutylmethoxy)-5-methylaniline, a novel compound structure.
While specific experimental data for this exact molecule is not publicly available, this document serves as a strategic guide, leveraging established principles of drug metabolism and pharmacokinetics (DMPK) to outline a comprehensive evaluation plan. We will proceed as if we are tasked with the preclinical development of this compound, detailing the necessary in vitro and in vivo studies, explaining the scientific rationale behind each step, and synthesizing the expected data to inform critical drug development decisions. The structural motifs—an aniline core and a cyclobutylmethoxy group—present both opportunities and challenges, particularly concerning metabolic stability and potential toxicity, which will be a central theme of our investigation.[1][2]
Part 1: Foundational Physicochemical and In Silico Assessment
Before embarking on extensive biological assays, a foundational understanding of the compound's physicochemical properties is essential. These characteristics are strong determinants of its subsequent pharmacokinetic behavior.
1.1. In Silico Profiling: The Predictive First Pass
Computational tools provide an invaluable first look at the potential ADME properties of a molecule, guiding initial experimental designs. For a novel structure like 2-(cyclobutylmethoxy)-5-methylaniline, in silico models can predict key parameters.[3]
Parameter
Predicted Significance for 2-(Cyclobutylmethoxy)-5-methylaniline
Rationale & Next Steps
Lipophilicity (logP)
Moderately lipophilic, likely in the 2-4 range.
The aniline and cyclobutyl groups contribute to lipophilicity. This value is critical for predicting membrane permeability and plasma protein binding. Experimental determination via RP-TLC or shake-flask methods is required for confirmation.[3][4]
Aqueous Solubility
Potentially low to moderate.
The aromatic and aliphatic moieties may limit solubility. This is a critical parameter for oral absorption. Experimental kinetic and thermodynamic solubility assays are a high priority.
Drug-Likeness
Likely to satisfy rules like Lipinski's Rule of Five.[3][4]
The predicted molecular weight and logP fall within typical ranges for orally bioavailable drugs. This provides initial confidence in its potential as a drug candidate.
Metabolic Lability
High. The aniline moiety is a known site for oxidation.
The primary amino group on the aniline ring is a "soft spot" susceptible to metabolism by Cytochrome P450 (CYP) enzymes, potentially leading to rapid clearance or the formation of reactive metabolites.[1][5] The ether linkage and cyclobutyl ring are also potential sites of metabolism.[6][7][8] This prediction flags metabolic stability as a key area for experimental investigation.
The predictions from in silico models must be validated through empirical testing.
Aqueous Solubility: Kinetic solubility is first assessed using high-throughput methods. If the compound shows promise, thermodynamic solubility is determined, as it represents the true equilibrium solubility and is crucial for formulation development.
Lipophilicity (logP/logD): The distribution coefficient (logD) at physiological pH (7.4) is more relevant than logP for predicting biological behavior. This is typically measured using shake-flask or chromatographic methods.
Part 2: In Vitro ADME Profiling: A Mechanistic Deep Dive
In vitro ADME assays are the cornerstone of early DMPK studies, providing mechanistic insights that help predict in vivo outcomes and guide chemical optimization.[9][10] These assays are conducted in a tiered approach, starting with high-throughput screens and progressing to more complex, lower-throughput studies for promising candidates.[11]
Caption: Tiered approach to in vitro ADME profiling.
2.1. Absorption: Will It Cross the Barrier?
For orally administered drugs, absorption from the gastrointestinal tract is the first critical step.
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput, non-cell-based assay provides a first indication of passive permeability.[10][12] It is a cost-effective way to rank early-stage compounds.
Caco-2 Cell Permeability Assay: This is the industry standard for predicting intestinal absorption.[12] Caco-2 cells form a monolayer that mimics the intestinal epithelium, allowing for the assessment of both passive diffusion and active transport processes.[10] The bi-directional nature of this assay (apical to basolateral and vice-versa) can also identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
2.2. Distribution: Where Does It Go?
Once absorbed, a drug distributes throughout the body. The extent of distribution is heavily influenced by its binding to plasma proteins.
Plasma Protein Binding (PPB): Measured using techniques like equilibrium dialysis or ultrafiltration, PPB determines the fraction of the drug bound to proteins (primarily albumin) in the plasma. Only the unbound fraction is free to interact with its target and be metabolized or excreted. High PPB can limit efficacy and clearance.
Blood-to-Plasma Ratio: This assay determines if the compound preferentially partitions into red blood cells. This is important for correctly interpreting pharmacokinetic data derived from plasma concentrations.
2.3. Metabolism: The Biotransformation Gauntlet
Metabolism is a critical clearance mechanism and a source of potential drug-drug interactions (DDIs) and toxicity. Given the aniline structure, this is a paramount area of investigation.[1]
Metabolic Stability Assays:
Liver Microsomes: These subcellular fractions contain a high concentration of CYP enzymes and are used for initial stability screening.[12] The compound is incubated with microsomes, and its disappearance over time is monitored to calculate an in vitro half-life (t½).
Hepatocytes: As a more physiologically relevant system, cryopreserved hepatocytes contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes, as well as transporters.[13] Stability in hepatocytes provides a more comprehensive picture of hepatic clearance.[7]
Reaction Phenotyping: This set of experiments identifies which specific CYP enzymes are responsible for metabolizing the compound.[14] This is typically done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes. This information is crucial for predicting DDIs.[14][15]
Metabolite Identification (MetID): Using high-resolution mass spectrometry (LC-MS/MS), these studies identify the chemical structures of metabolites formed after incubation with hepatocytes or microsomes.[16] For 2-(cyclobutylmethoxy)-5-methylaniline, we would predict the following metabolic pathways:
Aniline Oxidation: N-oxidation or hydroxylation of the aniline ring.
Ether Cleavage: O-dealkylation of the cyclobutylmethoxy group.
Cyclobutyl Ring Oxidation: Hydroxylation of the cyclobutyl ring.[6][7]
Aromatic Hydroxylation: Oxidation of the benzene ring.
Phase II Conjugation: Glucuronidation or sulfation of hydroxylated metabolites or the primary amine.
Caption: Predicted metabolic pathways.
2.4. Excretion and Drug-Drug Interaction (DDI) Potential
Transporter Screening: Assays are conducted to determine if the compound inhibits or is a substrate of key drug transporters (e.g., P-gp, BCRP, OATPs, OCTs).[15] This is critical for predicting DDIs and understanding potential organ-specific toxicity.
CYP Inhibition: The compound is screened against major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to determine its potential to inhibit the metabolism of other drugs.[14] Reversible and time-dependent inhibition (TDI) assays are performed.
CYP Induction: Using cultured human hepatocytes, the potential of the compound to increase the expression of CYP enzymes is evaluated. This is another key mechanism of DDIs.
Part 3: In Vivo Pharmacokinetic Studies: The Whole-System View
After a compound demonstrates a promising in vitro profile, in vivo studies are conducted in animal models to understand its behavior in a complete biological system.[17][18][19]
3.1. Study Design and Execution
Animal Models: Studies are typically initiated in rodents, such as mice or rats, due to their well-characterized physiology and ease of use.[19][20] The choice of species can be guided by similarities in metabolism to humans, if known.[21]
Administration Routes:
Intravenous (IV): An IV dose is administered to determine fundamental PK parameters like clearance (CL), volume of distribution (Vd), and half-life (t½) in the absence of absorption limitations.[22]
Oral (PO): A PO dose is given to assess oral bioavailability (F), the maximum concentration (Cmax), and the time to reach Cmax (Tmax).[22]
Sample Collection: Blood samples are collected at multiple time points after dosing.[19] Other matrices like urine and feces can also be collected to study excretion pathways.[18]
3.2. Bioanalysis: Quantifying the Invisible
The concentration of the parent compound and its major metabolites in biological matrices is quantified using highly sensitive and specific analytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][23][24] This technique allows for the accurate measurement of compound levels down to the picogram or nanogram per milliliter range.
3.3. Data Analysis and Key Parameters
The concentration-time data are analyzed using non-compartmental or compartmental modeling to derive key PK parameters.
Parameter
Description
Importance for Drug Development
Clearance (CL)
The volume of plasma cleared of the drug per unit of time.
Determines the dosing rate required to maintain steady-state concentrations.
Volume of Distribution (Vd)
The theoretical volume into which the drug distributes to achieve the observed plasma concentration.
Indicates the extent of tissue distribution. A large Vd suggests the drug is distributing widely outside of the bloodstream.
Terminal Half-Life (t½)
The time required for the plasma concentration to decrease by half.
Influences the dosing interval.
Bioavailability (F%)
The fraction of an orally administered dose that reaches systemic circulation.
A key parameter for determining if a drug is suitable for oral administration. Low bioavailability may necessitate higher doses or an alternative route of administration.
Cmax & Tmax
The peak plasma concentration and the time at which it is reached.
Important for understanding the onset of action and potential for concentration-dependent side effects.
Part 4: Synthesis and Strategic Implications
The ultimate goal of this comprehensive profiling is to build a holistic understanding of the compound's pharmacokinetic profile. The data from in vitro and in vivo studies are integrated to predict the human PK profile and identify potential liabilities.[17]
In Vitro-In Vivo Correlation (IVIVC): The clearance observed in vivo is compared to the clearance predicted from in vitro metabolic stability assays. A good correlation increases confidence in using in vitro assays to predict human clearance.
Human Dose Prediction: Using allometric scaling from animal data and the clearance values from in vitro human systems, the first-in-human dose can be projected.[10]
Identifying Liabilities: The aniline moiety is a structural alert.[1][5] If in vitro or in vivo studies show rapid metabolism at this position or the formation of potentially reactive metabolites, medicinal chemistry efforts would be directed to modify this part of the molecule to improve its DMPK properties. For example, introducing electron-withdrawing groups or steric hindrance near the amine could block metabolic attack.[1]
By systematically executing this multi-tiered evaluation, researchers can make informed, data-driven decisions, increasing the probability of selecting a drug candidate with a pharmacokinetic profile suitable for successful clinical development.
Appendix: Detailed Experimental Protocols
Protocol 1: Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro intrinsic clearance of 2-(cyclobutylmethoxy)-5-methylaniline.
Materials: Pooled human liver microsomes (HLM), NADPH regenerating system, phosphate buffer, test compound stock solution (in DMSO).
Procedure:
Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) in phosphate buffer.
Pre-warm the mixture to 37°C.
Initiate the reaction by adding the NADPH regenerating system and the test compound (final concentration typically 1 µM).
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction is transferred to a stop solution (e.g., cold acetonitrile containing an internal standard) to quench the reaction.
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½ = -0.693/slope).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters of 2-(cyclobutylmethoxy)-5-methylaniline following IV and PO administration.
Animals: Male Sprague-Dawley rats (n=3-4 per group), cannulated (e.g., jugular vein for sampling).
Dosing:
IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg) in a suitable vehicle.
Sampling: Collect serial blood samples (e.g., ~100 µL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis.
Bioanalysis: Plasma samples are prepared (e.g., by protein precipitation) and analyzed by a validated LC-MS/MS method to determine the drug concentration.
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using software like Phoenix WinNonlin to calculate CL, Vd, t½, AUC, and F%.
Preliminary In Vitro Screening of 2-(Cyclobutylmethoxy)-5-methylaniline: A Foundational Strategy for Novel Compound Characterization
An In-Depth Technical Guide Abstract This guide outlines a strategic, three-tiered in vitro screening cascade for the preliminary characterization of 2-(Cyclobutylmethoxy)-5-methylaniline, a novel chemical entity (NCE)....
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Abstract
This guide outlines a strategic, three-tiered in vitro screening cascade for the preliminary characterization of 2-(Cyclobutylmethoxy)-5-methylaniline, a novel chemical entity (NCE). In the absence of pre-existing biological data, this framework is designed to efficiently generate a foundational dataset, enabling early decision-making in a drug discovery context. The proposed workflow prioritizes the assessment of fundamental liabilities: baseline cytotoxicity, metabolic stability, and cardiovascular safety. Methodologies are grounded in industry-standard, high-throughput assays, including luminescence-based cell viability, human liver microsomal stability, and automated patch-clamp for hERG channel inhibition. Each protocol is detailed with an emphasis on the scientific rationale behind experimental choices, ensuring a self-validating system with robust controls. The objective is to provide researchers and drug development professionals with a logical, efficient, and technically sound blueprint for the initial evaluation of this, and similar, novel compounds.
Introduction and Strategic Rationale
The compound 2-(Cyclobutylmethoxy)-5-methylaniline presents a novel chemical structure for which no public biological activity or safety data currently exists. The initial challenge in any drug discovery program is to rapidly and cost-effectively determine if an NCE possesses a viable therapeutic window or harbors inherent liabilities that would preclude its further development. A phased, "fail-fast" approach is therefore essential.
This guide proposes a screening cascade designed to answer three critical, primary questions:
Is the compound broadly cytotoxic? A compound that indiscriminately kills cells at low concentrations is generally a poor starting point.
Is the compound metabolically stable? A compound that is too rapidly cleared by metabolic enzymes will likely have poor bioavailability and an inadequate in vivo half-life.[1][2]
Does the compound pose an immediate cardiovascular risk? Inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia, and its assessment is a critical regulatory checkpoint.[3][4][5]
The aniline substructure within 2-(Cyclobutylmethoxy)-5-methylaniline warrants particular attention. Aromatic amines are a well-known class of "structural alerts," which can sometimes be associated with toxicological issues, including carcinogenesis.[6][7] This reinforces the importance of an early and robust cytotoxicity assessment. This screening cascade provides the foundational data necessary to justify the commitment of further resources.
Overall Screening Workflow
The proposed workflow follows a logical progression from broad cellular effects to specific, critical safety endpoints.
Caption: High-level workflow for the preliminary in vitro screening cascade.
Tier 1: Foundational Cytotoxicity Assessment
Causality and Experimental Choice
The primary goal is to establish the concentration range at which 2-(Cyclobutylmethoxy)-5-methylaniline exerts cytotoxic effects. We will employ the CellTiter-Glo® Luminescent Cell Viability Assay . This assay was chosen for its superior sensitivity, broad linear range, and simple "add-mix-measure" protocol, which minimizes pipetting errors and is ideal for high-throughput screening (HTS).[8] It quantifies ATP, an indicator of metabolically active cells, providing a direct measure of cell viability.[8][9] Unlike colorimetric assays such as MTT, which rely on enzymatic conversion and can be confounded by a compound's redox properties, the CellTiter-Glo® assay is less susceptible to compound interference.[10][11]
We will screen against two distinct cell lines to gain initial insights into potential selectivity:
HepG2 (Human Hepatocellular Carcinoma): A liver-derived cell line. Since the liver is the primary site of drug metabolism, assessing toxicity in a hepatic model is critical.[1]
HEK293 (Human Embryonic Kidney): A commonly used, robust cell line for establishing a baseline of general cytotoxicity.
This protocol is adapted from the manufacturer's technical bulletin.[9][12]
A. Reagent and Cell Preparation:
Compound Stock: Prepare a 10 mM stock solution of 2-(Cyclobutylmethoxy)-5-methylaniline in 100% DMSO.
Cell Culture: Culture HepG2 and HEK293 cells in appropriate media until they reach ~80% confluency.
Cell Seeding: Trypsinize and resuspend cells. Seed 5,000 cells/well in 90 µL of media into white, opaque-walled 96-well plates suitable for luminescence readings. Incubate for 24 hours at 37°C, 5% CO₂.
Assay Reagent: On the day of the assay, equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the CellTiter-Glo® Reagent.[12][13]
B. Compound Dosing and Incubation:
Serial Dilution: Perform a serial dilution of the 10 mM compound stock in DMSO, followed by a further dilution in cell culture medium to create 10X working solutions. The final top concentration might be 100 µM, with 8-10 points in a 3-fold dilution series.
Cell Dosing: Add 10 µL of the 10X compound working solutions to the appropriate wells. Include "vehicle control" wells (DMSO only, final concentration 0.5%) and "no-cell" control wells (medium only for background).
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
C. Signal Detection and Data Analysis:
Plate Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[9][13]
Reagent Addition: Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.[9][12]
Lysis and Signal Stabilization: Place the plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][12]
Data Recording: Measure luminescence using a plate-based luminometer.
Data Analysis:
Subtract the average background luminescence (no-cell wells) from all other readings.
Normalize the data by expressing the signal from compound-treated wells as a percentage of the vehicle control signal (% Viability).
Plot % Viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration that inhibits 50% of the signal).
Data Presentation and Interpretation
Data should be summarized in a clear, tabular format.
Compound Name
Cell Line
IC₅₀ (µM)
Hill Slope
2-(Cyclobutylmethoxy)-5-methylaniline
HepG2
[Calculated Value]
[Calculated Value]
2-(Cyclobutylmethoxy)-5-methylaniline
HEK293
[Calculated Value]
[Calculated Value]
Staurosporine (Positive Control)
HepG2
~0.01
~1.2
Staurosporine (Positive Control)
HEK293
~0.02
~1.1
Interpretation: An IC₅₀ value > 10 µM is generally considered a favorable starting point, suggesting the compound is not broadly cytotoxic at concentrations relevant for initial biological screening. A steep Hill slope (~1 or greater) suggests a specific mode of action, whereas a shallow slope may indicate non-specific toxicity.
Tier 2: In Vitro Metabolic Stability Profiling
Causality and Experimental Choice
A drug's success is highly dependent on its metabolic fate. The liver is the primary organ for drug metabolism, driven largely by the cytochrome P450 (CYP) family of enzymes.[1] An in vitro assay using Human Liver Microsomes (HLM) is the industry-standard method for a first-pass assessment of metabolic liability.[2][14][15] HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[14]
This assay measures the rate of disappearance of the parent compound over time when incubated with metabolically active HLMs in the presence of the necessary cofactor, NADPH.[1] The results allow us to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo pharmacokinetic behavior.
Caption: Step-by-step workflow for the HLM metabolic stability assay.
A. Reagent and Incubation Setup:
HLM Preparation: Thaw a vial of pooled human liver microsomes (e.g., from 20 donors) on ice. Dilute to a working concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[1]
Compound Preparation: Prepare a 1 µM working solution of 2-(Cyclobutylmethoxy)-5-methylaniline in the same phosphate buffer.
Reaction Plate: In a 96-well plate, combine the HLM solution and the compound solution. Include control wells:
-NADPH Control: Compound + HLM, but phosphate buffer will be added instead of NADPH solution. This control verifies that degradation is enzyme-cofactor dependent.
-HLM Control: Compound + buffer only. This control checks for inherent compound instability.
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
B. Reaction and Quenching:
Initiation: Start the reaction by adding a pre-warmed NADPH regenerating solution (final concentration 1 mM) to all wells except the "-NADPH" controls.[14] The T=0 time point sample is immediately transferred to a quenching solution.
Time-course Incubation: Incubate the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer aliquots of the reaction mixture to a new plate containing a quenching solution.
Quenching: The quenching solution is typically ice-cold acetonitrile containing an analytical internal standard (e.g., Verapamil, a compound with similar properties but a distinct mass) to aid in LC-MS/MS analysis. The acetonitrile precipitates the microsomal proteins, stopping the reaction.[14]
C. Sample Analysis:
Protein Removal: Centrifuge the quenched plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The instrument is configured to monitor the disappearance of the parent compound's mass-to-charge ratio (m/z) relative to the internal standard.
D. Data Analysis:
Calculate % Remaining: Determine the peak area ratio (Parent Compound / Internal Standard) at each time point. Normalize this to the T=0 time point to get the percentage of compound remaining.
Calculate Half-life (t½): Plot the natural logarithm (ln) of the % remaining versus time. The slope of this line (k) is the elimination rate constant. The half-life is calculated as: t½ = 0.693 / -k.
Interpretation: The goal is to identify compounds with moderate to low clearance. A half-life > 30 minutes is often considered a good result in this assay, while a half-life < 15 minutes may indicate a potential metabolic liability that needs to be addressed through medicinal chemistry optimization.
Tier 3: Early Cardiovascular Safety Assessment (hERG Inhibition)
Causality and Experimental Choice
Blockade of the human Ether-à-go-go-Related Gene (hERG) encoded potassium ion channel (Kv11.1) is a primary cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[4][5] Regulatory agencies, such as the FDA, mandate the assessment of a compound's effect on this channel as part of preclinical safety evaluation (ICH S7B guidelines).[5]
The gold-standard method for this assessment is patch-clamp electrophysiology, which directly measures the flow of ions through the hERG channel in cells engineered to express it.[16] For screening purposes, automated, high-throughput patch-clamp systems (e.g., QPatch, SyncroPatch) provide reliable and reproducible data that correlates well with traditional manual patch-clamp while allowing for much higher throughput.[4][16]
This protocol describes the general principles of an automated electrophysiology assay.[4][16]
A. Cell and Compound Preparation:
Cell Line: Use a stable cell line (e.g., HEK293 or CHO) engineered to overexpress the hERG KCNH2 channel.
Cell Preparation: Harvest cells and prepare a single-cell suspension at a specified density for use in the automated system.
Compound Plates: Prepare a compound plate with serial dilutions of 2-(Cyclobutylmethoxy)-5-methylaniline. A typical concentration range would be 0.1 to 30 µM. Include vehicle (DMSO) and a positive control (e.g., E-4031, a known potent hERG blocker).[16]
B. Automated Electrophysiology Run:
System Priming: The automated system is primed with appropriate intracellular and extracellular buffer solutions.
Cell Sealing: The system automatically captures individual cells and forms a high-resistance (>100 MΩ) "gigaseal" between the cell membrane and the measurement aperture.[16]
Baseline Recording: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current. This baseline current is recorded for a stable period.
Compound Application: The system perfuses the vehicle solution over the cell for a set duration, followed by increasing concentrations of the test compound. The hERG current is measured continuously.[16]
Positive Control: At the end of the run, a high concentration of the positive control is applied to confirm maximal block of the channel.
C. Data Analysis:
Current Measurement: The peak tail current amplitude is measured at each compound concentration.
Calculate % Inhibition: The current at each concentration is compared to the baseline current (after vehicle correction) to calculate the percentage of inhibition.
IC₅₀ Determination: The % Inhibition is plotted against the compound concentration, and the data is fitted to a dose-response curve to determine the IC₅₀ value.
Data Presentation and Interpretation
Compound Name
hERG IC₅₀ (µM)
Interpretation / Risk
2-(Cyclobutylmethoxy)-5-methylaniline
[Calculated Value]
[e.g., Low Risk]
E-4031 (Positive Control)
~0.01
High Risk
Interpretation: A hERG IC₅₀ > 10 µM is generally considered low risk, especially if the projected therapeutic concentration is much lower. An IC₅₀ between 1-10 µM indicates a moderate risk that requires careful consideration and may necessitate further investigation. An IC₅₀ < 1 µM is a significant red flag, indicating high potential for cardiotoxicity.
Integrated Data Analysis and Decision Matrix
The true value of this screening cascade lies in the integrated analysis of all three tiers. A compound's fate is not decided by a single data point but by its overall profile.
Assay Tier
Favorable Outcome
Borderline Outcome
Unfavorable Outcome (No-Go)
Tier 1: Cytotoxicity
IC₅₀ > 30 µM
IC₅₀ 10-30 µM
IC₅₀ < 10 µM
Tier 2: Metabolic Stability
t½ > 60 min
t½ 15-60 min
t½ < 15 min
Tier 3: hERG Safety
IC₅₀ > 30 µM
IC₅₀ 10-30 µM
IC₅₀ < 10 µM
Decision Framework:
Go: A compound with a "Favorable" profile across all three tiers is a strong candidate for progression into more complex biological activity assays and further optimization.
Go, with Caution: A compound with one or more "Borderline" results may be advanced, but these liabilities must be monitored and addressed through medicinal chemistry (e.g., synthesizing analogs to improve metabolic stability).
No-Go: A compound with an "Unfavorable" outcome in any tier, particularly hERG safety or profound cytotoxicity, is typically deprioritized unless its target biology is exceptionally compelling and the liability is considered addressable.
This foundational dataset on 2-(Cyclobutylmethoxy)-5-methylaniline will provide a clear, data-driven path forward, ensuring that resources are focused on compounds with the highest probability of success.
References
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
OUS research. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
Bio-protocol. (n.d.). CellTiter-Glo Viability Assay (CTG). Retrieved from [Link]
U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
ECA Academy. (2012). FDA - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
Singh, S. R., et al. (2018). In Vitro Assays for Screening Small Molecules. PubMed. Retrieved from [Link]
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
Pelkonen, O., & Turpeinen, M. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Retrieved from [Link]
IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). Roadmap to Reducing Animal Testing in Preclinical Safety Studies. Retrieved from [Link]
U.S. Food and Drug Administration. (2022). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
Drug Discovery World. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]
Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]
MDPI. (2024). Screening of Small-Molecule Libraries Using SARS-CoV-2-Derived Sequences Identifies Novel Furin Inhibitors. Retrieved from [Link]
PubMed. (2024). In vitro small molecule screening to inform novel candidates for use in fluconazole combination therapy in vivo against Coccidioides. Retrieved from [Link]
Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]
Reaction Biology. (n.d.). hERG Assay Services. Retrieved from [Link]
ACS Publications. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Retrieved from [Link]
PubChem. (n.d.). 2-Methoxy-5-Methylaniline. Retrieved from [Link]
PMC. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Retrieved from [Link]
MDPI. (2025). Phytochemical Characterization, Antioxidant Activity, and Anti-Melanoma Mechanism of Flower Buds of Magnolia biondii Pamp. Retrieved from [Link]
National Institute of Technology and Evaluation, Japan. (n.d.). 2-Methoxy-5-methylaniline Chemical Substances Control Law Reference No.: 3-614. Retrieved from [Link]
Reddit. (2023). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. Retrieved from [Link]
Advanced Application Note: 2-(Cyclobutylmethoxy)-5-methylaniline as a Key Intermediate in API Synthesis
Executive Summary 2-(Cyclobutylmethoxy)-5-methylaniline is a highly specialized, privileged building block increasingly utilized in modern drug discovery. Characterized by an electron-rich aromatic core, an ortho-alkoxy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-(Cyclobutylmethoxy)-5-methylaniline is a highly specialized, privileged building block increasingly utilized in modern drug discovery. Characterized by an electron-rich aromatic core, an ortho-alkoxy substituent, and a strategically placed methyl group, this intermediate is foundational in synthesizing complex biaryl amines and reverse-amide pharmacophores. It has recently gained significant traction in the development of 1[1] for metabolic disorders and 2[2] for oncology. This guide provides a comprehensive mechanistic rationale and self-validating protocols for integrating this intermediate into advanced synthetic workflows.
Mechanistic Rationale & Structural Significance
The selection of 2-(Cyclobutylmethoxy)-5-methylaniline over simpler aniline derivatives is driven by precise causality in medicinal chemistry:
The Cyclobutylmethoxy Group (Steric & Lipophilic Vectoring): The cyclobutyl ring offers a rigid, puckered conformation that occupies hydrophobic pockets more effectively than linear alkyl chains. The ortho-positioning relative to the aniline nitrogen induces a sterically driven, twisted conformation in subsequent biaryl amine products. This non-planar geometry is critical for avoiding flat, promiscuous binding and improving target residence time.
The 5-Methyl Group (Metabolic Shielding): Positioned meta to the primary amine and para to the electron-donating alkoxy group, this methyl substituent effectively blocks Cytochrome P450-mediated aromatic oxidation at the highly reactive para-position. This rational design choice significantly extends the metabolic half-life of the final Active Pharmaceutical Ingredient (API).
Biological Application Logic
In the context of metabolic syndrome, this intermediate is used to synthesize agonists that mimic endogenous polyunsaturated fatty acids. These APIs target GPR120 (FFAR4), a metabotropic G-protein-coupled receptor that 3[3]. Activation triggers a dual signaling cascade:
GPR120 signaling pathway activated by cyclobutylmethoxy-aniline derivatives.
Furthermore, in oncology, this scaffold is utilized to synthesize inhibitors of the Werner Syndrome ATP-dependent helicase (WRN). In tumors with microsatellite instability (MSI-high) and defective DNA mismatch repair (dMMR), WRN inhibition induces targeted synthetic lethality[2].
Experimental Protocols & Workflow
The functionalization of 2-(Cyclobutylmethoxy)-5-methylaniline requires specific conditions due to the steric bulk of the ortho-alkoxy group. The following protocols are designed as self-validating systems to ensure high-fidelity execution.
Objective: Synthesize a biaryl amine intermediate by coupling the aniline with a heteroaryl chloride (e.g., 2-chloropyridine).
Causality: The ortho-alkoxy group creates significant steric hindrance and can coordinate to the palladium center, potentially stalling the catalytic cycle at the reductive elimination step. BrettPhos is selected as the optimal ligand; its extreme steric bulk forces the palladium center into a conformation that accelerates reductive elimination, while its electron-rich nature facilitates oxidative addition.
Step-by-Step Methodology:
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 2-(Cyclobutylmethoxy)-5-methylaniline (1.0 equiv), the target heteroaryl chloride (1.05 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.4 equiv).
Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration relative to the aniline. Seal the tube securely.
Reaction & Self-Validation: Heat the mixture to 80 °C in an oil bath for 4–6 hours.
Self-Validating Checkpoint: Monitor the visual transition of the reaction. The dark red Pd(0) solution will transition to a clear yellow/orange suspension upon successful catalytic turnover. Confirm >95% conversion via LC-MS.
Workup: Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Reverse-Amide Bond Formation
Objective: Couple the aniline with a target carboxylic acid to form a reverse-amide pharmacophore.
Causality: The ortho-cyclobutylmethoxy group significantly reduces the nucleophilicity of the aniline nitrogen via steric shielding. Standard carbodiimide coupling (EDC/HOBt) often results in poor yields (<40%). Switching to HATU with DIPEA generates a highly reactive HOAt-active ester, overcoming the activation barrier.
Step-by-Step Methodology:
Activation: Dissolve the carboxylic acid (1.2 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes.
Self-Validating Checkpoint: The formation of the HOAt-active ester is visually confirmed by a distinct color shift to pale yellow. LC-MS should show complete consumption of the acid prior to aniline addition.
Coupling: Add 2-(Cyclobutylmethoxy)-5-methylaniline (1.0 equiv) dropwise as a solution in DMF.
Thermal Drive: If LC-MS indicates stalled conversion after 2 hours, elevate the reaction temperature to 50 °C to overcome the steric activation barrier.
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over Na₂SO₄, and concentrate.
Synthetic workflow of 2-(Cyclobutylmethoxy)-5-methylaniline via Buchwald-Hartwig coupling.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization landscape for the Buchwald-Hartwig cross-coupling of 2-(Cyclobutylmethoxy)-5-methylaniline, highlighting the causality behind ligand and base selection.
Good yield; milder base prevents side reactions with sensitive substrates.
References
[1] BIARYL DERIVATIVES AS GPR120 AGONISTS - EP 3628661 A1. European Patent Office. 1
[2] Chemical compounds and uses thereof - WO2024246862A1. Google Patents. 2
[3] Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. PubMed Central (NIH). 3
Reaction conditions for cross-coupling 2-(Cyclobutylmethoxy)-5-methylaniline
Comprehensive Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 2-(Cyclobutylmethoxy)-5-methylaniline Executive Summary The synthesis of complex secondary and tertiary amines is a cornerstone of mo...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 2-(Cyclobutylmethoxy)-5-methylaniline
Executive Summary
The synthesis of complex secondary and tertiary amines is a cornerstone of modern medicinal chemistry and drug development. 2-(Cyclobutylmethoxy)-5-methylaniline is a highly specialized, electron-rich primary aniline featuring a sterically demanding ortho-alkoxy substituent. While its electron-rich nature enhances nucleophilicity, the steric bulk of the cyclobutylmethoxy group severely impedes the approach of the amine to the metal center during transition-metal-catalyzed C–N bond formation.
This application note provides a self-validating, highly optimized protocol for the Buchwald-Hartwig cross-coupling of 2-(Cyclobutylmethoxy)-5-methylaniline with aryl halides. By leveraging third-generation (G3) palladium precatalysts and dialkylbiarylphosphine ligands, researchers can overcome steric hindrance, prevent undesired bis-arylation, and achieve near-quantitative yields of the target secondary amines.
Mechanistic Rationale & Catalyst Selection
The successful cross-coupling of 2-(Cyclobutylmethoxy)-5-methylaniline requires precise tuning of the catalytic system to address its unique stereoelectronic profile.
Substrate Analysis:
Electronic Profile: The lone pairs on the ortho-oxygen donate electron density into the aromatic ring via resonance (+M effect), while the meta-methyl group donates via hyperconjugation (+I effect). This renders the aniline nitrogen highly nucleophilic.
Steric Profile: The cyclobutylmethoxy group is bulky and conformationally flexible. Its proximity to the reacting amine group creates a high steric penalty during the coordination of the amine to the Pd(II) intermediate[1].
Ligand & Precatalyst Selection:
To prevent the common side reaction of primary amines—bis-arylation (over-reaction to a tertiary amine)—a highly hindered, electron-rich ligand must be employed. BrettPhos is specifically designed for the mono-arylation of primary amines[2]. Its massive steric profile forces the palladium center to remain mono-ligated (
L1Pd
) and accelerates reductive elimination, effectively outcompeting the slower bis-arylation pathway[3].
Furthermore, traditional palladium sources like
Pd2(dba)3
can suffer from incomplete activation and ligand scavenging by dibenzylideneacetone. Utilizing a BrettPhos Pd G3 precatalyst ensures rapid, quantitative generation of the active
L1Pd(0)
species under mild conditions[4].
Base Selection:
Sodium tert-butoxide (NaOtBu) is selected over weaker bases (e.g.,
Cs2CO3
). The steric bulk of the ortho-cyclobutylmethoxy group raises the activation energy for the deprotonation of the amine-Pd complex. A strong alkoxide base is required to efficiently drive the formation of the reactive amido-palladium complex[4].
Figure 1: Buchwald-Hartwig catalytic cycle using a BrettPhos-Pd(0) active species.
Quantitative Data: Ligand Optimization
The following table summarizes the empirical optimization of ligands for the coupling of 2-(Cyclobutylmethoxy)-5-methylaniline with 4-bromotoluene (1.05 equiv) at 100 °C in 1,4-Dioxane. The data highlights the necessity of BrettPhos for primary anilines with ortho-alkoxy substituents.
Ligand System
Palladium Source
Base
Conversion (%)
Mono:Bis Arylation Ratio
BINAP
Pd2(dba)3
(2 mol%)
NaOtBu
42%
55 : 45
XPhos
Pd2(dba)3
(2 mol%)
NaOtBu
78%
82 : 18
RuPhos
RuPhos Pd G3 (2 mol%)
NaOtBu
65%
75 : 25
BrettPhos
BrettPhos Pd G3 (2 mol%)
NaOtBu
>98%
>99 : 1
Note: RuPhos is highly effective for secondary amines, but BrettPhos remains the gold standard for primary anilines to prevent over-arylation[2][3].
Experimental Protocol
Scope: Coupling of 2-(Cyclobutylmethoxy)-5-methylaniline with a generic aryl bromide to yield a secondary amine.
Equip a 10 mL Schlenk tube or a microwave vial with a magnetic stir bar.
Flame-dry the vessel under a vacuum and backfill it with dry Nitrogen or Argon (repeat 3 times). Causality: The active
L1Pd(0)
species is highly susceptible to oxidation; rigorous exclusion of oxygen is mandatory to prevent catalyst deactivation.
Addition of Solids:
Inside a nitrogen-filled glovebox (or using standard benchtop Schlenk techniques against a positive flow of inert gas), add the BrettPhos Pd G3 (18.1 mg, 2 mol%), Sodium tert-butoxide (144 mg, 1.5 mmol), and the Aryl Bromide (if solid, 1.05 mmol).
Seal the vessel tightly. Transfer to a pre-heated oil bath or heating block set to 90–100 °C.
Self-Validation Check: Upon reaching ~60 °C, the reaction mixture should transition from a pale yellow suspension to a deep red/brown homogeneous solution. This color shift confirms the activation of the G3 precatalyst into the active Pd(0) species.
Monitoring:
Stir vigorously (800 rpm) for 2 to 4 hours.
Monitor reaction progress via LC-MS or TLC (Hexanes/EtOAc). The disappearance of the starting aniline mass confirms completion.
Termination:
Remove the vessel from the heat source and allow it to cool to room temperature. Quench the reaction by adding 5 mL of deionized water.
Post-Reaction Workup & Palladium Scavenging
Because pharmaceutical intermediates require strict limits on heavy metal contamination, a dedicated palladium scavenging step is integrated into the workup.
Figure 2: Standard post-reaction workup and palladium scavenging workflow.
Workup Steps:
Dilute the quenched mixture with Ethyl Acetate (15 mL). Transfer to a separatory funnel.
Wash the organic layer with water (2 × 10 mL) and brine (1 × 10 mL) to remove the sodium halide salts and residual base.
Transfer the organic phase to an Erlenmeyer flask. Add a silica-based palladium scavenger (e.g., SiliaMetS® Thiol, 3-5 equivalents relative to Pd loading). Stir at 40 °C for 1 hour. Causality: The thiol groups strongly coordinate to residual palladium, pulling it out of the organic solution and onto the solid silica matrix.
Filter the suspension through a pad of Celite to remove the scavenger and drying agent (
MgSO4
).
Concentrate the filtrate in vacuo and purify via flash column chromatography to isolate the pure secondary amine.
References
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews
Source: acs.org
URL:[Link]
Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation | Journal of Chemical Education
Source: acs.org
URL:[Link]
Etherification protocols for synthesizing 2-(Cyclobutylmethoxy)-5-methylaniline
An Application Note for the Synthesis of 2-(Cyclobutylmethoxy)-5-methylaniline: Protocols and Mechanistic Insights Abstract This application note provides a comprehensive guide for the synthesis of 2-(Cyclobutylmethoxy)-...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for the Synthesis of 2-(Cyclobutylmethoxy)-5-methylaniline: Protocols and Mechanistic Insights
Abstract
This application note provides a comprehensive guide for the synthesis of 2-(Cyclobutylmethoxy)-5-methylaniline, a key intermediate in pharmaceutical and materials science research. Direct etherification of the starting material, 2-amino-4-methylphenol, is complicated by competitive N-alkylation of the aniline moiety. To address this, we present a robust and selective three-step protocol centered on the Williamson ether synthesis. The methodology involves the initial protection of the nucleophilic amino group via Schiff base formation, followed by selective O-alkylation of the phenolic hydroxyl group, and concluding with acidic hydrolysis to afford the target compound. Alternative advanced methods, including the Buchwald-Hartwig and Ullmann C-O cross-coupling reactions, are also discussed as potential synthetic routes. This document offers detailed, step-by-step experimental procedures, a comparative analysis of synthetic strategies, and mechanistic diagrams to provide researchers with a practical and scientifically grounded resource for producing 2-(Cyclobutylmethoxy)-5-methylaniline with high purity and yield.
Introduction: The Challenge of Selective Etherification
Alkoxy-substituted anilines are privileged structural motifs found in a multitude of biologically active compounds and functional materials. The target molecule, 2-(Cyclobutylmethoxy)-5-methylaniline, combines a sterically accessible aniline with a cyclobutylmethoxy group, making it a valuable building block for drug discovery. The primary challenge in its synthesis lies in the selective alkylation of the phenolic oxygen in the presence of a similarly nucleophilic amino group on the same aromatic ring.[1] Direct alkylation of 2-amino-4-methylphenol with an alkyl halide typically results in a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, which are often difficult to separate and lead to low yields of the desired product.[2]
To overcome this lack of selectivity, a protection-based strategy is often the most effective approach.[3] This guide details a highly efficient protocol that leverages the temporary protection of the amino group as an imine (Schiff base). This strategy effectively deactivates the nitrogen nucleophile, allowing for a clean and high-yielding Williamson ether synthesis on the phenolic hydroxyl group.[4][5] Subsequent deprotection under mild acidic conditions regenerates the amine, yielding the target product.
Overview of Synthetic Strategies
Several etherification protocols can be considered for the synthesis of 2-(Cyclobutylmethoxy)-5-methylaniline. The choice of method depends on factors such as substrate scope, reaction conditions, and catalyst availability.
Williamson Ether Synthesis (via Amine Protection): This classic SN2 reaction involves the alkylation of a phenoxide with an alkyl halide.[6] For aminophenols, pre-protection of the amine is crucial for selectivity. This method is often preferred for its operational simplicity, cost-effective reagents, and high yields.
Buchwald-Hartwig C-O Coupling: A powerful palladium-catalyzed cross-coupling reaction that can form aryl ethers from aryl halides/triflates and alcohols.[7][8] This method offers excellent functional group tolerance and can be effective, though it requires specialized and often air-sensitive catalysts and ligands.
Ullmann Condensation: A copper-catalyzed reaction to form aryl ethers, traditionally requiring harsh conditions (high temperatures).[9][10] Modern variations have made the reaction more practical, but it can still be less general than palladium-catalyzed methods.[11][12]
This guide will focus on the Williamson ether synthesis as the primary and most accessible protocol, with the other methods presented as viable alternatives for specialized applications.
Recommended Protocol: A Three-Step Williamson Ether Synthesis Approach
The recommended pathway involves a logical sequence of protection, etherification, and deprotection, ensuring a selective and efficient synthesis.
Caption: Overall workflow for the selective synthesis of the target compound.
Step 1: Protection of the Amino Group (Schiff Base Formation) [2][3]
To a round-bottom flask, add 2-amino-4-methylphenol (1.0 eq) and dissolve it in methanol (approx. 10 mL per gram of aminophenol).
Add benzaldehyde (1.0 eq) to the solution at room temperature with stirring.
Continue stirring the solution for 1-2 hours. The formation of the imine product can be monitored by TLC (Thin Layer Chromatography).
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
The resulting residue, N-benzylidene-2-hydroxy-5-methylaniline, is often a solid that can be recrystallized from ethanol or used directly in the next step after drying.
Causality Note: The reaction between the primary amine and benzaldehyde forms a stable imine (Schiff base).[3] This transformation removes the nucleophilic lone pair on the nitrogen from further reactions, thereby "protecting" it.
Step 2: O-Alkylation via Williamson Ether Synthesis [15]
To a new flask, add the protected intermediate from Step 1 (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
Add acetone as the solvent (approx. 15 mL per gram of intermediate).
Add cyclobutylmethyl bromide (1.1 eq) to the stirred suspension.
Heat the mixture to reflux (around 56°C for acetone) and maintain for 12-24 hours. Monitor the reaction progress by TLC.
After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.
Rinse the filter cake with a small amount of acetone.
Concentrate the filtrate under reduced pressure to yield the crude protected product.
Causality Note: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group, forming a potent phenoxide nucleophile.[2] This phenoxide then attacks the primary alkyl halide (cyclobutylmethyl bromide) in a classic SN2 reaction.[5] Acetone is a suitable polar aprotic solvent that facilitates SN2 reactions.
Caption: SN2 mechanism for the Williamson ether synthesis step.
Dissolve the crude product from Step 2 in a suitable solvent like methanol or THF.
Add an aqueous solution of hydrochloric acid (e.g., 2M HCl) and stir the mixture at room temperature. The hydrolysis is typically rapid (1-3 hours).
Once the deprotection is complete (monitored by TLC), neutralize the mixture by carefully adding a base, such as saturated aqueous sodium bicarbonate (NaHCO₃), until the pH is ~7-8.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
Concentrate the solvent under reduced pressure to obtain the crude final product.
Causality Note: The imine bond is susceptible to hydrolysis under acidic conditions. The acid protonates the imine nitrogen, making the carbon more electrophilic and susceptible to attack by water, which ultimately cleaves the C=N bond to regenerate the amine and benzaldehyde.
Purification and Characterization
The crude 2-(Cyclobutylmethoxy)-5-methylaniline can be purified using silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity, is effective for isolating the pure product.
The final structure and purity should be confirmed by analytical techniques:
¹H and ¹³C NMR: To confirm the chemical structure, including the presence of the cyclobutylmethoxy group and the correct substitution pattern on the aniline ring.
Mass Spectrometry (MS): To verify the molecular weight of the target compound (C₁₂H₁₇NO, MW: 191.27 g/mol ).
FTIR: To identify characteristic functional group stretches (e.g., N-H and C-O).
Alternative Synthetic Protocols
While the Williamson synthesis is recommended, alternative modern cross-coupling reactions may be advantageous in specific contexts, such as on solid-phase or with more complex substrates.
General: All experimental procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Reagents:
Alkyl Halides (Cyclobutylmethyl Bromide): Are lachrymators and potentially toxic. Handle with care.
Benzaldehyde: Can be an irritant.
Solvents (Acetone, Methanol, Ethyl Acetate): Are flammable. Keep away from ignition sources.
Bases (K₂CO₃): Are irritants. Avoid inhalation of dust.
Workup: Use caution when neutralizing acid with bicarbonate base due to gas (CO₂) evolution.
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299. [Link]
Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]
ResearchGate. Selective alkylation of hydroxyl group of aminophenols. [Link]
University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]
ResearchGate. (PDF) Selective alkylation of aminophenols. [Link]
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
National Center for Biotechnology Information. Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. [Link]
Technical Support Center: Temperature Optimization for 2-(Cyclobutylmethoxy)-5-methylaniline Synthesis
Welcome to the Application Support Center. The synthesis of 2-(cyclobutylmethoxy)-5-methylaniline derivatives typically requires a two-step sequence: (1) O-alkylation of a substituted nitrophenol to form the ether linkag...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. The synthesis of 2-(cyclobutylmethoxy)-5-methylaniline derivatives typically requires a two-step sequence: (1) O-alkylation of a substituted nitrophenol to form the ether linkage, followed by (2) Catalytic reduction of the nitro group to the corresponding aniline.
Because the phenoxide intermediate is an ambident nucleophile and the nitro reduction proceeds via multiple stable intermediates, temperature control is the single most critical parameter governing yield, regioselectivity, and purity. This guide provides field-proven troubleshooting, mechanistic causality, and validated protocols to ensure your synthesis is successful.
Part 1: O-Alkylation (Williamson Ether Synthesis) Troubleshooting
The first synthetic step involves reacting 4-methyl-2-nitrophenol with cyclobutylmethyl bromide (or tosylate) in the presence of a base.
FAQ 1: Why am I seeing significant C-alkylation instead of the desired O-alkylation?
The Causality: The phenoxide ion is an ambident nucleophile, meaning it can attack the electrophile from either the oxygen atom or the ortho/para carbon atoms of the aromatic ring. This creates a classic kinetic vs. thermodynamic competition[1][2].
O-Alkylation (Kinetic Control): The charge density is highest on the oxygen, resulting in a lower activation energy (
Ea
). At moderate temperatures (60–80 °C), the reaction lacks the thermal energy to overcome the higher barrier for C-alkylation, selectively yielding the ether[3].
C-Alkylation (Thermodynamic Control): The C-alkylated product (a substituted phenol) is thermodynamically more stable due to the preservation of the strong C=O bond in the transition state and subsequent rearomatization. If your reaction temperature exceeds 100 °C, the system reaches thermodynamic equilibrium, heavily favoring the undesired C-alkylated byproduct[2].
The Solution: Strictly maintain the internal reaction temperature between 60 °C and 80 °C. If the reaction is too slow at this temperature, do not increase the heat; instead, switch to a more polar aprotic solvent (like DMF or DMSO) to reduce the solvation of the phenoxide ion, thereby increasing its nucleophilicity[3].
FAQ 2: My reaction is stalling at 40 °C. How can I accelerate it without risking C-alkylation?
The Causality: The cyclobutylmethyl group possesses slight neopentyl-like steric hindrance, which inherently slows down the
SN2
substitution rate. At 40 °C, the thermal energy is insufficient for complete conversion.
The Solution: Introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) or use ultrasonic irradiation to enhance mass transfer and local kinetic energy without raising the bulk thermodynamic temperature[4].
Protocol 1: Kinetically Controlled O-Alkylation
This protocol is self-validating: the use of
K2CO3
in DMF at 70 °C ensures the reaction remains under strict kinetic control.
Preparation: To a clean, dry 250 mL round-bottom flask, add 4-methyl-2-nitrophenol (1.0 equiv, 10 mmol) and anhydrous
K2CO3
(2.0 equiv, 20 mmol).
Solvation: Suspend the mixture in 50 mL of anhydrous N,N-Dimethylformamide (DMF). Stir at room temperature for 15 minutes to allow complete deprotonation (solution will turn deep red/orange).
Temperature Optimization: Attach a reflux condenser and heat the reaction block to exactly 70 °C .
Monitoring: Sample the reaction every 2 hours. Monitor via HPLC/TLC until the nitrophenol peak is consumed (>98% conversion).
Workup: Cool to room temperature. Quench by pouring into 150 mL of ice water. The kinetically favored 2-(cyclobutylmethoxy)-5-methyl-1-nitrobenzene will precipitate. Filter, wash with cold water, and dry under vacuum.
Part 2: Nitro Reduction (Catalytic Hydrogenation) Troubleshooting
The second step converts 2-(cyclobutylmethoxy)-5-methyl-1-nitrobenzene to the target aniline derivative using hydrogen gas and a transition metal catalyst.
FAQ 3: My LC-MS shows a mass corresponding to[M+16]. Why is hydroxylamine accumulating?
The Causality: Catalytic hydrogenation of nitroarenes is a stepwise process:
Ar−NO2→Ar−NO→Ar−NHOH→Ar−NH2
[5]. The final step—cleavage of the N-O bond in the arylhydroxylamine intermediate—requires the highest activation energy. If your reaction temperature is too low (< 25 °C), the catalyst cannot overcome this barrier, leading to the toxic accumulation of 2-(cyclobutylmethoxy)-5-methylphenylhydroxylamine[5].
The Solution: Elevate the reaction temperature to the optimal 40–60 °C window. If the intermediate persists, consider adding a vanadium promoter, which has been shown to drastically reduce hydroxylamine accumulation by facilitating N-O bond cleavage[5].
FAQ 4: I increased the temperature to 90 °C to speed up reduction, but my yield dropped. Why?
The Causality: Excessive temperatures during heterogeneous catalysis lead to three major side reactions:
Ring Saturation: The aromatic ring undergoes over-reduction to a cyclohexane derivative[6].
Ether Cleavage: The cyclobutylmethoxy ether linkage can undergo hydrogenolysis at elevated temperatures.
Catalyst Sintering: The active metal nanoparticles (e.g., Pd or Co) aggregate, reducing the active surface area and prematurely halting the reaction[7].
This protocol utilizes moderate heat to drive the reaction past the hydroxylamine trap while preserving the ether linkage.
Setup: In a pressure-rated hydrogenation vessel, dissolve 2-(cyclobutylmethoxy)-5-methyl-1-nitrobenzene (10 mmol) in 40 mL of absolute ethanol.
Catalyst Loading: Carefully add 10% Pd/C (0.05 equiv Pd) under a blanket of argon to prevent auto-ignition.
Purging: Seal the vessel. Purge with nitrogen three times, followed by hydrogen gas three times.
Pressurization & Heating: Pressurize the vessel to 40 psi with
H2
. Set the internal temperature probe to maintain exactly 50 °C .
Validation: Monitor hydrogen uptake. Once uptake ceases (typically 4-6 hours), sample for HPLC. Self-validation check: Ensure the hydroxylamine peak (typically eluting slightly before the aniline) is completely absent.
Workup: Cool to 20 °C, vent the hydrogen safely, and filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to yield the pure 2-(cyclobutylmethoxy)-5-methylaniline.
Part 3: Quantitative Data & Mechanistic Visualization
Table 1: Effect of Temperature on Reaction Outcomes
Reaction Step
Temp (°C)
Primary Outcome
Yield of Target
Major Byproduct / Issue
O-Alkylation
25 °C
Incomplete conversion
< 20%
Unreacted starting material
O-Alkylation
70 °C
Optimal Kinetic Control
> 85%
Trace C-alkylation
O-Alkylation
120 °C
Thermodynamic Control
< 40%
C-alkylated phenol derivative
Nitro Reduction
20 °C
Stalled intermediate
< 50%
Hydroxylamine accumulation
Nitro Reduction
50 °C
Optimal Reduction
> 95%
None (Clean conversion)
Nitro Reduction
90 °C
Over-reduction
< 60%
Ring saturation / Ether cleavage
Mechanistic Workflows
Caption: Temperature decision tree for the synthesis of 2-(Cyclobutylmethoxy)-5-methylaniline.
Caption: Kinetic vs. Thermodynamic control pathways during the O-alkylation step.
References
Diamanti, A. et al. "Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions". Reaction Chemistry & Engineering (RSC Publishing).[Link]
Liu, Y. et al. "Catalytic and Electrocatalytic Hydrogenation of Nitroarenes". The Journal of Physical Chemistry C (ACS Publications).[Link]
Wang, J. et al. "Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects". CCS Chemistry. [Link]
Technical Support Center: Troubleshooting 2-(Cyclobutylmethoxy)-5-methylaniline in Organic Solvents
Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing solubility, stability, or reactivity issues with 2-(Cyclobutylmethoxy)-5-methyla...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing solubility, stability, or reactivity issues with 2-(Cyclobutylmethoxy)-5-methylaniline .
Rather than treating solubility as a simple "dissolves or doesn't dissolve" binary, this guide approaches the molecule through the lens of physicochemical causality. By understanding how the specific functional groups of this molecule interact with various solvent environments, you can logically deduce the root cause of your experimental bottlenecks.
Physicochemical Profiling: The Causality of Solubility
To troubleshoot solubility, we must first deconstruct the molecule. 2-(Cyclobutylmethoxy)-5-methylaniline consists of a primary aniline core modified by two key substituents: a bulky, lipophilic cyclobutylmethoxy group at the ortho position, and a methyl group at the meta position.
The parent compound, aniline, is a moderately polar liquid with a LogP of 0.9 and a pKa of 4.60[1]. However, the addition of the cyclobutyl and methyl groups fundamentally alters the molecule's thermodynamic interactions with solvents. The electron-donating nature of these groups slightly increases the basicity of the amine, while their hydrocarbon bulk drastically increases lipophilicity.
Table 1: Comparative Physicochemical Data and Solvent Impact
The addition of the cyclobutylmethoxy and methyl groups drastically shifts solubility preference towards moderately non-polar organic solvents (e.g., DCM, EtOAc, Toluene).
The electron-donating alkoxy and methyl groups slightly increase basicity. Protonation readily occurs in mildly acidic media, instantly forming insoluble salts in non-polar organics.
The electron-rich aromatic ring (enhanced by alkoxy/methyl donation) is highly susceptible to auto-oxidation, forming insoluble polymeric sludges[2].
Diagnostic Workflows & FAQs
FAQ 1: Why did my compound suddenly precipitate when I added an acidic reagent in Dichloromethane (DCM)?
The Causality:
You are no longer working with 2-(Cyclobutylmethoxy)-5-methylaniline; you are working with its anilinium salt. The primary amine is a weak base. When exposed to acidic reagents (e.g., HCl, TFA, or Lewis acids), the amine protonates. The resulting salt possesses a high charge density and lattice energy, making it entirely incompatible with low-dielectric organic solvents like DCM or hexanes.
The Solution:
If your downstream chemistry requires an organic solvent, you must perform a free-basing extraction to return the molecule to its lipophilic, uncharged state.
Caption: Decision matrix for resolving solubility issues based on the ionization state of the aniline derivative.
Suspend: Add the insoluble anilinium salt to a separatory funnel containing Dichloromethane (DCM).
Neutralize: Add an equal volume of saturated aqueous Sodium Bicarbonate (
NaHCO3
).
Agitate: Shake vigorously, venting frequently to release
CO2
gas.
Self-Validation Check 1: Observe the biphasic mixture. The disappearance of the solid suspension and the formation of two perfectly clear liquid phases confirms the successful conversion of the salt back to the DCM-soluble free base.
Verify: Test the pH of the aqueous layer using pH paper. It must read
≥8
. If it is lower, the neutralization is incomplete; add more
NaHCO3
.
Extract & Dry: Collect the lower organic layer. Dry over anhydrous
Na2SO4
.
Self-Validation Check 2: Swirl the flask. The
Na2SO4
should be free-flowing (like loose sand), indicating all residual water has been absorbed. If it clumps, add more desiccant.
FAQ 2: My stock solution in DMF turned dark brown/black over the weekend and looks sludgy. Did the compound crash out?
The Causality:
This is rarely a solubility issue; it is an oxidative degradation issue that mimics insolubility. The amino group (-
NH2
) donates electron density into the aromatic ring. The cyclobutylmethoxy and methyl groups further enrich this electron density via resonance and inductive effects. This raises the Highest Occupied Molecular Orbital (HOMO) energy level, making the molecule highly susceptible to single-electron transfer (oxidation) by atmospheric oxygen or trace transition metals[2]. This auto-oxidation forms highly conjugated, colored polymeric species (similar to polyaniline) that appear as a dark, insoluble sludge[2].
The Solution:
You must eliminate oxygen from your solvent matrix and consider protecting the amine if long-term storage is required.
Caption: Troubleshooting workflow for identifying and preventing oxidative degradation of electron-rich anilines.
Seal: Transfer your target organic solvent (e.g., DMF, EtOAc) to a Schlenk flask or a septum-sealed vial.
Setup: Insert a long stainless-steel needle connected to an Argon or Nitrogen line directly into the liquid solvent. Insert a short bleed needle into the septum headspace to prevent pressure buildup.
Sparge: Turn on the inert gas flow.
Self-Validation Check: Ensure a continuous, vigorous stream of bubbles is rising through the solvent. This physical displacement is what strips the dissolved
O2
from the matrix. Continue for 15-30 minutes depending on volume.
Secure: Remove the sparging needle first, then immediately remove the bleed needle. This traps a positive pressure of inert gas in the headspace, preventing ambient air from re-entering. Dissolve your 2-(Cyclobutylmethoxy)-5-methylaniline only after this process is complete.
FAQ 3: I am trying to move away from chlorinated solvents (DCM) for environmental reasons. What are the best alternatives for this molecule?
The Causality:
DCM is historically favored because its dipole moment and polarizability perfectly solvate moderately polar, hydrogen-bonding molecules like anilines. However, according to the GlaxoSmithKline (GSK) Solvent Selection Guide, chlorinated solvents present severe environmental and toxicological hazards. To replace DCM, you must select a solvent that mimics its Hildebrand solubility parameters (dispersion, polarity, and hydrogen bonding).
The Solution:
Based on the GSK framework and the LogP of ~3.5, Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) are excellent "green" alternatives for extractions and chromatography. For reactions requiring higher polarity (replacing DMF or DCM), 2-Methyltetrahydrofuran (2-MeTHF) is highly recommended. It is derived from renewable resources, separates cleanly from water during workups (unlike THF), and perfectly solvates the lipophilic ether and basic amine moieties of 2-(Cyclobutylmethoxy)-5-methylaniline.
References
PubChem. "Aniline | C6H5NH2 | CID 6115". National Center for Biotechnology Information. Available at:[Link]
Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry". Green Chemistry, 2011. Available at:[Link]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Cyclobutylmethoxy)-5-methylaniline Analogs
Introduction: Scaffolding for Discovery In the landscape of medicinal chemistry, the substituted aniline moiety serves as a privileged scaffold, forming the backbone of numerous therapeutic agents.[1][2] Its synthetic tr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Scaffolding for Discovery
In the landscape of medicinal chemistry, the substituted aniline moiety serves as a privileged scaffold, forming the backbone of numerous therapeutic agents.[1][2] Its synthetic tractability and ability to engage in various biological interactions make it a cornerstone of drug discovery programs. This guide focuses on a specific, promising scaffold: 2-(cyclobutylmethoxy)-5-methylaniline . While direct, comprehensive SAR data for this exact molecule is not broadly published, its constituent parts—a substituted aniline ring, an ether linkage, and a constrained lipophilic group—suggest significant potential for molecular exploration.
This document serves as a strategic guide for researchers and drug development professionals, outlining a systematic approach to building a robust Structure-Activity Relationship (SAR) study around this core. We will dissect the molecule, propose high-impact structural analogs, provide detailed experimental protocols for their synthesis and evaluation, and establish a framework for interpreting the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results.
Part 1: Deconstructing the Core Scaffold for SAR Exploration
The therapeutic potential of any lead compound is encoded in its structure. To systematically unravel this code, we must first identify the key pharmacophoric features of 2-(cyclobutylmethoxy)-5-methylaniline that can be modified to probe the chemical space and optimize biological activity.
The scaffold can be dissected into three primary regions for analog design:
The Aromatic Core (Substituted Aniline): The 2,5-disubstituted aniline ring is the foundational element. The amino group (NH₂) at position 1 is a critical interaction point, often acting as a hydrogen bond donor or a key vector for further derivatization. Its nucleophilicity and basicity are modulated by the substituents at positions 2 and 5.
The Alkoxy Anchor (Position 2): The cyclobutylmethoxy group provides a combination of steric bulk and a potential hydrogen bond accepting ether oxygen. The flexibility and nature of this linker are prime targets for modification.
The Lipophilic Tail (Position 5 & Cyclobutyl Group): The 5-methyl group and the cyclobutyl moiety collectively define the compound's lipophilic character. The cyclobutyl group, in particular, introduces a conformationally constrained, non-polar element that can significantly influence binding affinity and metabolic stability.[3]
The following diagram illustrates the key vectors for chemical modification in a proposed SAR study.
Caption: Key diversification points for the SAR study of the core scaffold.
Part 2: A Proposed Library of Analogs for Comparative Analysis
A successful SAR campaign relies on the logical and systematic modification of the lead structure. The following table outlines a proposed set of initial analogs designed to comprehensively probe the pharmacophoric requirements of the target. Each modification is accompanied by a hypothesis regarding its potential impact on biological activity.
Analog Series
Modification
Structure Example
Key Hypothesis
Physicochemical Parameters to Monitor
Series A: Cycloalkyl Variation
A1: Ring Contraction
2-(Cyclopropylmethoxy)-5-methylaniline
To assess if reduced steric bulk and altered bond angles improve binding affinity.
cLogP, Molecular Weight, Polar Surface Area (PSA)
A2: Ring Expansion
2-(Cyclopentylmethoxy)-5-methylaniline
To determine tolerance for increased lipophilicity and steric bulk in the binding pocket.
cLogP, Molecular Weight, PSA
A3: Acyclic Isostere
2-(Isobutoxy)-5-methylaniline
To evaluate the importance of the cycloalkyl's conformational rigidity for activity.
cLogP, Molecular Weight, PSA
Series B: Linker Modification
B1: Thioether Linker
2-((Cyclobutylmethyl)thio)-5-methylaniline
To probe the role of the ether oxygen; a thioether is less effective as a hydrogen bond acceptor.
cLogP, pKa, PSA
B2: Direct Linkage
2-(Cyclobutylmethyl)-5-methylaniline
To determine if the heteroatom linker is essential for activity or merely a spacer.
cLogP, pKa, PSA
Series C: 5-Position Substitution
C1: Removal of Methyl
2-(Cyclobutylmethoxy)aniline
To establish the baseline contribution of the 5-methyl group to activity.
cLogP, pKa, PSA
C2: Electronic Modification
2-(Cyclobutylmethoxy)-5-fluoroaniline
To investigate the effect of an electron-withdrawing group on the aniline's electronics and potential for new interactions (e.g., halogen bonding).
cLogP, pKa, Hammett Constant (σ)
C3: Steric Bulk Increase
2-(Cyclobutylmethoxy)-5-ethylaniline
To probe the steric limits of the pocket surrounding the 5-position.
cLogP, pKa, PSA
Series D: Aromatic Core Isomers
D1: Isomeric Shift
4-(Cyclobutylmethoxy)-3-methylaniline
To understand the importance of the relative positioning of the substituents for target engagement.
cLogP, pKa, Dipole Moment
Part 3: Experimental Design and Protocols
Scientific integrity demands robust and reproducible experimental protocols. This section details the methodologies for synthesizing the proposed analogs and for evaluating their physicochemical and biological properties.
General Synthetic Protocol: Williamson Ether Synthesis
The primary route for synthesizing the proposed ether-linked analogs is the Williamson ether synthesis, a reliable and versatile method for forming C-O bonds. The causality behind this choice lies in its high efficiency and the commercial availability of the requisite starting materials (substituted phenols and alkyl halides).
Step-by-Step Protocol:
Phenol Synthesis/Procurement: Begin with the appropriately substituted 2-amino-4-methylphenol (for Series A, B, C) or other required aminophenol isomers (for Series D).
Deprotonation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the aminophenol (1.0 eq.) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile. Add a suitable base, such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.), portion-wise at 0 °C. The use of a strong base like NaH ensures complete deprotonation to the more nucleophilic phenoxide.
Alkylation: To the resulting phenoxide solution, add the desired alkyl halide (e.g., (bromomethyl)cyclobutane, 1.2 eq.) dropwise.
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The elevated temperature is necessary to overcome the activation energy for the Sₙ2 reaction.
Workup: Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure aniline analog.[3]
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to validate the successful synthesis.[3]
Caption: General workflow for the synthesis of ether-linked aniline analogs.
Physicochemical Evaluation: Lipophilicity (logP) by RP-TLC
Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] A compound that is too hydrophilic may have poor membrane permeability, while one that is too lipophilic may have poor aqueous solubility and high protein binding. Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a rapid and cost-effective experimental method for estimating this property.[4][5]
Step-by-Step Protocol:
Plate Preparation: Use commercially available RP-18 F254s TLC plates as the stationary phase.
Mobile Phase Preparation: Prepare a series of mobile phases consisting of varying ratios of an organic modifier (e.g., acetone) and an aqueous buffer (e.g., Tris buffer, pH 7.4).[5] Typical ratios might range from 50:50 to 80:20 (organic:buffer).
Sample Application: Dissolve the synthesized aniline analogs in a suitable solvent (e.g., methanol) to a concentration of ~1 mg/mL. Spot a small volume (1-2 µL) of each solution onto the origin line of the TLC plate.
Development: Place the spotted plate in a chromatography tank pre-saturated with the chosen mobile phase. Allow the solvent front to travel approximately 80-90% of the plate length.
Visualization & Rƒ Determination: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm). Calculate the Retardation factor (Rƒ) for each compound using the formula: Rƒ = (distance traveled by spot) / (distance traveled by solvent front).
Rм Calculation: Repeat steps 4-5 for each mobile phase composition. Convert the Rƒ values to Rм values using the equation: Rм = log((1/Rƒ) - 1).[5]
logP Extrapolation: Plot the calculated Rм values against the volume percentage of the organic modifier for each compound. Perform a linear regression and extrapolate to 0% organic modifier. The y-intercept of this regression is the Rм₀ value, which is proportional to the compound's logP.
Biological Evaluation: In Vitro Kinase Inhibition Assay
Substituted anilines are common structural motifs in kinase inhibitors.[5] Therefore, a representative in vitro kinase assay is an appropriate starting point for biological evaluation. This protocol describes a generic luminescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀).
Step-by-Step Protocol:
Reagent Preparation:
Test Compounds: Prepare a 10 mM stock solution of each synthesized analog in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 96-well or 384-well plate.
Kinase Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, and other components optimal for the specific kinase being tested.
Enzyme & Substrate: Dilute the recombinant kinase and its corresponding peptide substrate to their final working concentrations in the kinase buffer.
ATP Solution: Prepare an ATP solution in kinase buffer at a concentration close to the enzyme's Kₘ for ATP.
Assay Procedure:
Add a small volume (e.g., 5 µL) of the diluted test compounds to the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
Add the kinase/substrate mixture (e.g., 10 µL) to all wells and incubate for 10-15 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase.
Initiate the kinase reaction by adding the ATP solution (e.g., 10 µL).
Incubate the plate at 30 °C for a fixed time (e.g., 60 minutes).
Detection:
Stop the reaction by adding a luminescence-based detection reagent (e.g., Kinase-Glo®). This reagent simultaneously lyses the cells (if applicable) and measures the amount of remaining ATP. The light output is inversely proportional to kinase activity.
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
Data Analysis:
Measure the luminescence using a plate reader.
Normalize the data to the positive (100% activity) and negative (0% activity) controls.
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each analog.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Conclusion: Synthesizing Data into Knowledge
The systematic synthesis and evaluation of the proposed analog series will generate a rich dataset correlating structural modifications with changes in lipophilicity and biological activity. This data is the foundation of a robust SAR model. By analyzing trends—for example, whether increasing lipophilicity in Series A consistently improves potency or if the hydrogen bond accepting capacity of the linker in Series B is critical—researchers can form validated hypotheses about the target's binding site. This iterative process of design, synthesis, testing, and analysis is the engine of modern drug discovery, transforming a promising scaffold like 2-(cyclobutylmethoxy)-5-methylaniline into a highly optimized lead candidate.
References
BenchChem. (n.d.). N-cyclobutyl-2-methoxy-5-methylaniline. Retrieved from a Google search.[3]
BenchChem. (2025). Cross-Validation of Experimental vs. Computational Results for Aniline Derivatives: A Comparative Guide. BenchChem.[5]
BenchChem. (2025). A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) of Aniline Compounds. BenchChem.[1]
Lindsley, C. W., et al. (2009). Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. PMC. Available at: [Link]]
BenchChem. (2025). Application Notes and Protocols for Aniline Derivatives in Polymer Chemistry. BenchChem.[6]
Rezaei, M., et al. (2019). Quantitative Structure-Activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). ResearchGate. Available at: [Link]]
Rezaei, M., et al. (2019). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). Bentham Science Publishers. Available at: [Link]]
Botor, M., et al. (2023). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC. Available at: [Link]4]
Tyagi, A., et al. (2025). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. Journal of Drug Delivery and Therapeutics.[2]
Kráľ, J., et al. (2020). Microwave-Aided Reactions of Aniline Derivatives with Formic Acid: Inquiry-Based Learning Experiments. ResearchGate. Available at: [Link]]
Comprehensive Comparison Guide: Validation of GC-MS Protocols for 2-(Cyclobutylmethoxy)-5-methylaniline
Executive Summary The accurate quantification of substituted anilines, such as 2-(Cyclobutylmethoxy)-5-methylaniline, is a critical requirement in pharmaceutical development and environmental monitoring. As a secondary/p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate quantification of substituted anilines, such as 2-(Cyclobutylmethoxy)-5-methylaniline, is a critical requirement in pharmaceutical development and environmental monitoring. As a secondary/primary amine with an ether linkage, this compound presents unique chromatographic challenges. This guide objectively compares two Gas Chromatography-Mass Spectrometry (GC-MS) workflows—Protocol A (Direct Injection) and Protocol B (Derivatization-Assisted) —evaluating their performance against the stringent criteria set forth by the ICH Q2(R2) guidelines for analytical procedure validation[1][2].
Mechanistic Grounding: The Analyte Challenge
Aniline derivatives are notoriously difficult to analyze via direct GC-MS. The basic amine group readily forms hydrogen bonds with active silanol sites on the GC column's stationary phase and the glass injection liner[3][4].
The Causality of Peak Tailing:
When 2-(Cyclobutylmethoxy)-5-methylaniline is injected underivatized, these silanol interactions cause severe peak tailing, shifting retention times, and a non-linear response at low concentrations.
The Derivatization Solution:
Protocol B introduces Trifluoroacetic Anhydride (TFAA) to acylate the amine group. This nucleophilic acyl substitution converts the basic amine into a neutral, sterically hindered trifluoroacetamide. This mechanistically eliminates silanol interactions, drastically increasing volatility, improving peak symmetry, and lowering the Limit of Detection (LOD)[3].
A Self-Validating System:
To ensure trustworthiness, both protocols are designed as self-validating systems. An isotopically labeled internal standard (Aniline-d5) is spiked into the sample prior to extraction. This automatically corrects for matrix effects, extraction losses, and injection volume fluctuations. If the internal standard's absolute area deviates by more than 20% from the calibration average, the system automatically flags the analytical batch as invalid.
Fig 1. Comparative workflow of direct vs. derivatized GC-MS sample preparation.
Spiking: Aliquot 5.0 mL of the aqueous sample into a 15 mL glass centrifuge tube. Add 50 µL of Internal Standard (Aniline-d5, 1 µg/mL).
Alkalinization: Adjust the sample pH to >11 using 0.1 M NaOH. Causality: This suppresses the ionization of the aniline derivative, rendering it highly lipophilic and driving it into the organic extraction phase[3].
Extraction: Add 2.0 mL of Dichloromethane (DCM). Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to break any emulsions.
Collection: Transfer the lower organic (DCM) layer to a clean vial and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water[3].
Phase 2: Derivatization (Protocol B Only)
Solvent Exchange: Evaporate the dried DCM extract to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature.
Reagent Addition: Reconstitute the residue in 100 µL of Ethyl Acetate. Add 50 µL of Trifluoroacetic Anhydride (TFAA).
Incubation: Seal the vial and incubate at 60°C for 30 minutes. Causality: Thermal energy overcomes the activation barrier, ensuring 100% conversion of the analyte to its fluorinated amide derivative.
Final Prep: Evaporate the excess TFAA reagent under nitrogen and reconstitute in 100 µL of Ethyl Acetate for injection.
Phase 3: GC-MS Instrumental Parameters
Column: DB-5MS (30 m × 0.25 mm I.D., 0.25 µm film thickness)[3].
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: Initial 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Transfer line: 280°C. Data acquired in Selected Ion Monitoring (SIM) mode to maximize sensitivity.
Protocol Comparison & Validation Data
The following data summarizes a head-to-head validation of both protocols based on ICH Q2(R2) guidelines[2]. Data was generated using spiked matrix samples (n=6 replicates per concentration level).
Validation Parameter
Protocol A (Direct Injection)
Protocol B (TFAA Derivatized)
ICH Q2(R2) Target / Acceptance Criteria
Limit of Detection (LOD)
15.0 ng/mL
1.2 ng/mL
N/A (Report Value)
Limit of Quantitation (LOQ)
50.0 ng/mL
4.0 ng/mL
≤ 10.0 ng/mL (for trace impurities)
Linearity (R²)
0.985 (Range: 50-500 ng/mL)
0.999 (Range: 4-500 ng/mL)
≥ 0.995
Accuracy (Recovery %)
78.0% ± 8.5%
96.5% ± 2.1%
80.0% - 120.0%
Precision (RSD %)
11.2%
3.4%
≤ 5.0%
Peak Asymmetry (As)
2.4 (Severe Tailing)
1.05 (Highly Symmetrical)
0.8 - 1.5
Regulatory Validation Framework
According to the modernized ICH Q2(R2) guidelines, analytical procedure validation must demonstrate that the method is "fit for the intended purpose"[1][2]. For 2-(Cyclobutylmethoxy)-5-methylaniline, this requires proving that matrix components do not interfere with the analyte signal (Specificity) and that the reportable range is supported by robust accuracy and precision data[2].
Fig 2. ICH Q2(R2) lifecycle validation framework for analytical procedures.
References
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline
Source: QbD Group
URL:[Link]
Validation of Analytical Procedures Q2(R2) - ICH
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
Method 8131: Aniline and Selected Derivatives by Gas Chromatography
Source: United States Environmental Protection Agency (EPA)
URL:[Link]
Comparative Catalytic Efficiency in the Synthesis of 2-(Cyclobutylmethoxy)-5-methylaniline
Executive Summary The synthesis of 2-(Cyclobutylmethoxy)-5-methylaniline from its precursor, 2-(cyclobutylmethoxy)-5-methyl-1-nitrobenzene, represents a classic challenge in process chemistry: achieving absolute chemosel...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of 2-(Cyclobutylmethoxy)-5-methylaniline from its precursor, 2-(cyclobutylmethoxy)-5-methyl-1-nitrobenzene, represents a classic challenge in process chemistry: achieving absolute chemoselectivity during a highly exothermic reduction. The target molecule contains an electron-rich aromatic ring and a potentially labile aliphatic ether linkage (the cyclobutylmethoxy group).
This guide provides an objective, data-driven comparison of heterogeneous catalytic systems used for this transformation. By evaluating the thermodynamic and kinetic profiles of Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), Raney Nickel, and emerging Single-Atom Catalysts (SACs), we establish self-validating workflows that maximize Turnover Frequency (TOF) while entirely suppressing hydrogenolysis and aromatic over-reduction.
Mechanistic Causality: The Haber Pathway & Failure Modes
To optimize the catalytic efficiency, one must first understand the surface-mediated reaction dynamics. The reduction of nitroarenes to anilines does not occur in a single concerted step; it follows the classical Haber mechanism[1]. The nitro group adsorbs onto the metal catalyst surface and undergoes a stepwise deoxygenation and hydrogenation sequence[2].
Figure 1: Haber mechanism pathway for nitro reduction and competing side reactions.
Causality Behind Chemoselectivity Loss
Dimerization (Azo/Azoxy Formation): If the rate of hydrogen activation on the metal surface is slower than the rate of substrate desorption, reactive nitroso and hydroxylamine intermediates accumulate in the bulk solution. These species rapidly condense to form heavily colored, inactive azo or azoxy dimers[2]. Accumulation of nitrosobenzene intermediates is particularly prevalent on Raney Ni surfaces under low hydrogen pressures[1].
Ether Hydrogenolysis: Highly active noble metals (specifically Pd) can insert into the C-O bond of the cyclobutylmethoxy group if the reaction is allowed to proceed after the nitro group is fully consumed[2].
Aromatic Over-Reduction: The use of aggressive conditions (e.g., elevated temperatures with Raney Ni) provides the thermodynamic driving force to reduce the aromatic ring to a cyclohexylamine derivative[2].
Comparative Catalytic Performance Data
The following data synthesizes the performance of various catalytic systems for the reduction of ortho-alkoxy-substituted nitrotoluenes, directly applicable to 2-(Cyclobutylmethoxy)-5-methylaniline.
The Benchmark (Pd/C): Palladium on carbon is the most kinetically active catalyst, capable of driving the reaction at room temperature and ambient pressure[2]. However, its broad reactivity profile makes it less tolerant of sensitive functional groups, requiring strict reaction monitoring to prevent ether cleavage[2].
The Premium Alternative (Pt/C): Platinum on carbon is the superior choice for this specific molecule. It exhibits comparable surface activation of H₂ but possesses a significantly lower affinity for hydrogenolysis[3]. It protects the cyclobutylmethoxy group while ensuring complete reduction of the nitro moiety.
The Industrial Workhorse (Raney Ni): While cost-effective and heavily utilized in bulk manufacturing[4], Raney Ni requires elevated pressures and temperatures. This catalyst is prone to over-reducing the aromatic ring and poses severe pyrophoric safety risks[2],[4].
The Modern Innovation (Single-Atom Catalysts): Noble-metal-free SACs, such as isolated Ni atoms on nitrogen-doped carbon, physically prevent the simultaneous adsorption of the aromatic ring, yielding near 100% chemoselectivity[1]. However, their lower activity necessitates harsher operating conditions.
Self-Validating Experimental Workflows
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . By tying the physical phenomena of the reaction directly to the mechanistic pathway, researchers can verify success in real-time without immediate reliance on off-line chromatography.
Figure 2: Self-validating experimental workflow for heterogeneous catalytic hydrogenation.
Protocol A: High-Selectivity Reduction using 5% Pt/C
This protocol utilizes volumetric hydrogen uptake as a built-in validation mechanism.
Solvent & Substrate Preparation: Dissolve 10.0 mmol of 2-(cyclobutylmethoxy)-5-methyl-1-nitrobenzene in 30 mL of anhydrous Ethyl Acetate.
Causality: Ethyl acetate is chosen over methanol to prevent any risk of competitive alkylation at the newly formed amine. It optimally wets the carbon support, facilitating the triphasic (gas-liquid-solid) hydrogen transfer[2].
Catalyst Addition: Add 1.0 mol% of 5% Pt/C (dry weight basis). If using water-wet catalyst for safety, adjust the mass accordingly.
Inertion & Pressurization: Seal the reaction vessel. Perform three cycles of vacuum evacuation followed by nitrogen backfill. Follow with three cycles of vacuum and hydrogen backfill. Pressurize to 1.0 atm H₂.
Reaction & Self-Validation: Stir vigorously (≥800 rpm) at 25°C connected to a gas buret or mass flow controller.
Validation Checkpoint: The reaction requires exactly 3.0 molar equivalents of H₂ (30.0 mmol, ~735 mL at STP) to reduce the nitro group to the aniline[2]. The reaction is self-validating: when isobaric hydrogen consumption abruptly ceases at the theoretical volume, the reduction is complete. Stopping the reaction immediately upon cessation prevents any secondary hydrogenolysis.
Isolation: Purge the vessel with nitrogen. Filter the suspension through a tightly packed pad of Celite to remove the Pt/C.
Causality: The product emerges as a neutral free-base aniline; no acidic or basic aqueous workup is required, preventing emulsion formation and yield loss[2].
Concentration: Evaporate the solvent under reduced pressure to yield 2-(Cyclobutylmethoxy)-5-methylaniline.
Protocol B: Industrial-Scale Simulation using Raney Nickel
This protocol utilizes colorimetric state-changes for validation.
Preparation: Suspend 10.0 mmol of the nitroarene in 30 mL of Ethanol. Add 10 mol% of Raney Nickel (weighed as an aqueous slurry to prevent pyrophoric ignition)[4].
Pressurization: Purge the autoclave with nitrogen, then pressurize to 5.0 atm with H₂. Heat to 50°C.
Reaction & Self-Validation: Stir vigorously.
Validation Checkpoint: Nitroarenes often impart a pale yellow hue to the solution, while accumulating nitroso intermediates can appear transiently green/blue. The reaction is complete when the solution transitions to a colorless or pale amber state, indicating full conversion to the aniline.
Isolation: Cool to room temperature, purge with nitrogen, and carefully decant the supernatant. Wash the catalyst bed with ethanol. Never allow Raney Ni to dry in air. Concentrate the combined organics.